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Compound of Interest

Compound Name: 2-Iodobutane

Cat. No.: B127507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear

Magnetic Resonance (NMR) spectra of 2-iodobutane. The document details the chemical

shifts, multiplicities, and coupling patterns observed in the spectra, supported by tabulated data

and visualizations. Furthermore, it outlines a standardized experimental protocol for the

acquisition of such spectra, intended to aid researchers in their own analytical work.

¹H and ¹³C NMR Spectral Data
The analysis of 2-iodobutane by ¹H and ¹³C NMR spectroscopy reveals a distinct set of signals

corresponding to the unique chemical environments of the protons and carbon atoms within the

molecule. The data presented below has been compiled from various spectroscopic databases

and is typically acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an

internal standard.[1][2]

¹³C NMR Spectral Data
The ¹³C NMR spectrum of 2-iodobutane displays four distinct signals, corresponding to the

four carbon atoms in the molecule.[1][3] The chemical shifts are influenced by the

electronegativity of the iodine atom, with the carbon atom directly bonded to the iodine (C2)

exhibiting the most significant downfield shift.
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Carbon Atom Chemical Shift (δ) in ppm

C1 (-CH₃) ~14.2

C2 (-CHI) ~36.0

C3 (-CH₂) ~32.4

C4 (-CH₃) ~28.5

¹H NMR Spectral Data
The ¹H NMR spectrum of 2-iodobutane is more complex due to spin-spin coupling between

neighboring protons. The spectrum shows four distinct proton environments. The integration of

the signals corresponds to the number of protons in each environment.

Proton
Environment

Chemical Shift (δ)
in ppm

Multiplicity Coupling To

-CH₃ (C1) ~1.02 Triplet -CH₂ (C3)

-CH₂ (C3) ~1.69 - 1.95 Multiplet
-CHI (C2) and -CH₃

(C4)

-CHI (C2) ~4.13 - 4.25 Multiplet
-CH₃ (C1) and -CH₂

(C3)

-CH₃ (C4) ~1.95 Doublet -CHI (C2)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the magnetic field strength of the NMR spectrometer.

Experimental Protocols
The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR

spectra of 2-iodobutane, adaptable for other small organic molecules.

Sample Preparation
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Sample Weighing: Accurately weigh approximately 10-20 mg of 2-iodobutane for ¹H NMR

and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][4]

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

[1][5] CDCl₃ is a common choice as it is a good solvent for many organic compounds and its

residual proton signal is well-characterized.[2]

Dissolution: Gently swirl the vial to ensure the complete dissolution of 2-iodobutane.

Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an

internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm

NMR tube. To remove any particulate matter that could affect the spectral quality, a small

plug of cotton or glass wool can be placed in the pipette to act as a filter.[6]

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition
Instrumentation: A standard high-field NMR spectrometer (e.g., 300 MHz or higher) is

suitable for this analysis.

Tuning and Locking: Insert the sample into the spectrometer. The instrument should be

tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The spectrometer's deuterium

lock system should be engaged on the CDCl₃ signal to stabilize the magnetic field.

Shimming: The magnetic field homogeneity should be optimized by shimming on the sample

to obtain sharp, symmetrical peaks.

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment is typically used.

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

Acquisition Time: Typically 2-4 seconds.
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Relaxation Delay: A delay of 1-5 seconds between pulses is common.

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum to single lines for each carbon.

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: A delay of 2 seconds is a reasonable starting point.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 128 or more) is required to achieve an adequate signal-to-noise ratio.[7]

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. Phase and baseline corrections are applied to the resulting spectrum.

Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular structure

and the key NMR interactions of 2-iodobutane.

Caption: Molecular structure of 2-iodobutane with carbon atoms labeled.
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¹H NMR Spin-Spin Coupling

H on C1 (-CH₃)

H on C2 (-CHI)

 J-coupling

H on C3 (-CH₂)

 J-coupling

H on C4 (-CH₃)

 J-coupling

 J-coupling

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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